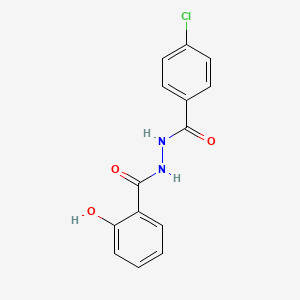![molecular formula C24H19FO5 B2494339 3-(2-Ethoxyphenoxy)-7-[(4-fluorophenyl)methoxy]chromen-4-on CAS No. 637751-68-9](/img/structure/B2494339.png)
3-(2-Ethoxyphenoxy)-7-[(4-fluorophenyl)methoxy]chromen-4-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-ethoxyphenoxy)-7-((4-fluorobenzyl)oxy)-4H-chromen-4-one is a synthetic organic compound that belongs to the class of chromen-4-one derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It has been investigated for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Medicine: The compound is being explored for its potential use in drug development, particularly for the treatment of diseases like cancer and inflammatory disorders.
Industry: It may find applications in the development of new materials with specific properties, such as fluorescence or conductivity.
Vorbereitungsmethoden
The synthesis of 3-(2-ethoxyphenoxy)-7-((4-fluorobenzyl)oxy)-4H-chromen-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the chromen-4-one core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 2-ethoxyphenoxy group: This step involves the nucleophilic substitution of a suitable leaving group with 2-ethoxyphenol.
Attachment of the 4-fluorobenzyl group: This can be done through an etherification reaction using 4-fluorobenzyl chloride and a suitable base.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and other advanced techniques.
Analyse Chemischer Reaktionen
3-(2-ethoxyphenoxy)-7-((4-fluorobenzyl)oxy)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Wirkmechanismus
The mechanism of action of 3-(2-ethoxyphenoxy)-7-((4-fluorobenzyl)oxy)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
3-(2-ethoxyphenoxy)-7-((4-fluorobenzyl)oxy)-4H-chromen-4-one can be compared with other chromen-4-one derivatives, such as:
3-(2-hydroxyphenoxy)-7-((4-chlorobenzyl)oxy)-4H-chromen-4-one: This compound has a similar structure but with different substituents, leading to variations in its biological activity and applications.
3-(2-methoxyphenoxy)-7-((4-bromobenzyl)oxy)-4H-chromen-4-one: Another similar compound with different substituents, which may result in different chemical and biological properties.
Eigenschaften
IUPAC Name |
3-(2-ethoxyphenoxy)-7-[(4-fluorophenyl)methoxy]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19FO5/c1-2-27-20-5-3-4-6-21(20)30-23-15-29-22-13-18(11-12-19(22)24(23)26)28-14-16-7-9-17(25)10-8-16/h3-13,15H,2,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBVOHACOAXALEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)OCC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19FO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-Methylidene-8-[3-(methylsulfanyl)benzoyl]-8-azabicyclo[3.2.1]octane](/img/structure/B2494256.png)
![1-Allyl-3-(5,6-dimethylbenzo[d]thiazol-2-yl)urea](/img/structure/B2494257.png)
![3-fluoro-N-{4-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide](/img/structure/B2494260.png)
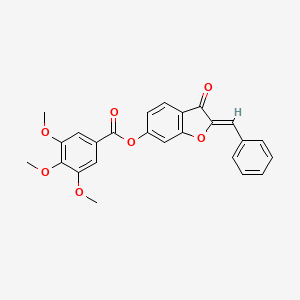
![N-[1-(2,6-Dimethylpyrimidin-4-yl)piperidin-4-yl]prop-2-enamide](/img/structure/B2494263.png)
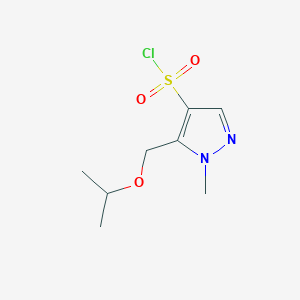
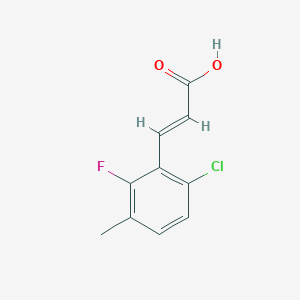
![2-[3-(benzenesulfonyl)-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2494269.png)
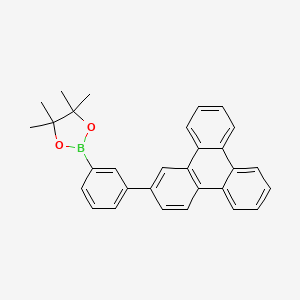

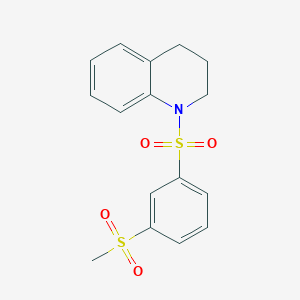
![(1S)-1-(2,9-Dioxaspiro[5.5]undecan-3-yl)ethanamine](/img/structure/B2494276.png)
![N,N-dimethyl-3-oxo-3H-spiro[2-benzofuran-1,4'-piperidine]-1'-sulfonamide](/img/structure/B2494277.png)
